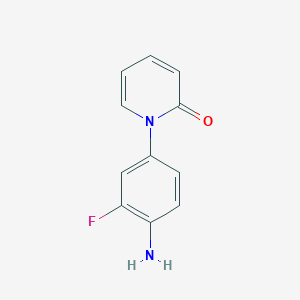

1-(4-Amino-3-fluorophenyl)pyridin-2-one

Übersicht

Beschreibung

1-(4-Amino-3-fluorophenyl)pyridin-2-one, also known as 4-amino-3-fluorophenylpyridin-2-one, is an organic compound with a molecular formula of C7H6FN2O. It is an important intermediate in organic synthesis and has been used in a variety of scientific research applications. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Biological Activity

1-(4-Amino-3-fluorophenyl)pyridin-2-one is an essential intermediate in the synthesis of various biologically active compounds. For instance, it is used in the production of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, a selective and orally efficacious inhibitor of the Met kinase superfamily, showing significant promise in cancer treatment. This compound exhibited complete tumor stasis in a gastric carcinoma model and has progressed to phase I clinical trials due to its efficacy and favorable pharmacokinetic and safety profiles (Schroeder et al., 2009).

Molecular Imaging and Sensing

The compound also finds application in the field of molecular imaging and sensing. A notable example is its use in creating a new unnatural base pair system between fluorophore and quencher base analogues for nucleic acid-based imaging technology. This innovative system allows for the detection of target nucleic acid sequences, showcasing potential in various sensing and diagnostic applications, as well as basic research (Kimoto et al., 2010).

Antimicrobial and Antitumor Activities

In antimicrobial and antitumor research, derivatives of this compound have demonstrated significant activity. A study synthesized pyrazolo[3,4-b]pyridine derivatives from 5-amino-1-phenyl-3-(pyridin-3-yl)-1H-pyrazole and screened them for antibacterial activity against various bacteria and fungi. Additionally, these compounds showed promising antitumor activity against a liver cell line, highlighting their potential in cancer treatment (El-Borai et al., 2012).

Drug Metabolism and Pharmacokinetics

The compound's derivatives are also studied for their metabolism and pharmacokinetics. In one study, FYL-67, a linezolid analogue with a 4-(pyridin-2-yl)-1H-pyrazol-1-yl group, was examined for its phase I metabolites using LC-MS/MS. This research is crucial for understanding the drug's metabolic pathways and aiding in the development of analytical methods for quantification in biological samples (Sang et al., 2016).

Wirkmechanismus

Target of Action

The primary target of 1-(4-Amino-3-fluorophenyl)pyridin-2-one is the extracellular signal-regulated kinases ERK1/2 . ERK1/2 represents an essential node within the RAS/RAF/MEK/ERK signaling cascade, which is commonly activated by oncogenic mutations in BRAF or RAS or by upstream oncogenic signaling .

Mode of Action

This compound acts as an inhibitor of ERK1/2 . It interacts with these kinases, preventing them from performing their usual function in the signaling cascade. This disruption can lead to changes in cellular processes that are regulated by this pathway.

Biochemical Pathways

The compound affects the RAS/RAF/MEK/ERK signaling pathway . This pathway is involved in regulating cell proliferation, differentiation, and survival. By inhibiting ERK1/2, the compound can disrupt this pathway and potentially alter these cellular processes.

Result of Action

The inhibition of ERK1/2 by this compound can result in changes to cellular processes regulated by the RAS/RAF/MEK/ERK signaling pathway . This could potentially include effects on cell proliferation, differentiation, and survival. The specific molecular and cellular effects would depend on the context of the cells (e.g., cell type, presence of oncogenic mutations) and the extent of ERK1/2 inhibition.

Eigenschaften

IUPAC Name |

1-(4-amino-3-fluorophenyl)pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O/c12-9-7-8(4-5-10(9)13)14-6-2-1-3-11(14)15/h1-7H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEBPTQSSHLOHEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C=C1)C2=CC(=C(C=C2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50623324 | |

| Record name | 1-(4-Amino-3-fluorophenyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50623324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

536747-52-1 | |

| Record name | 1-(4-Amino-3-fluorophenyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50623324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

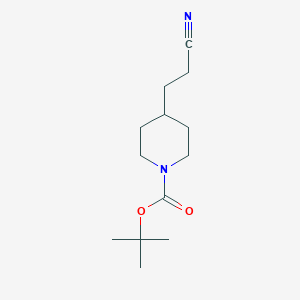

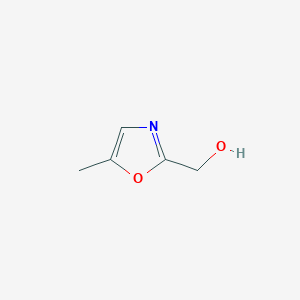

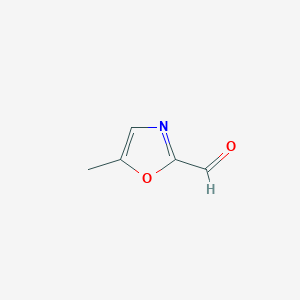

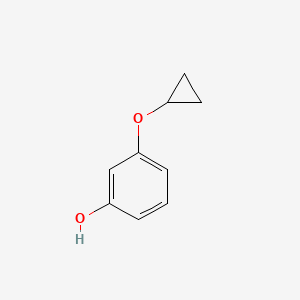

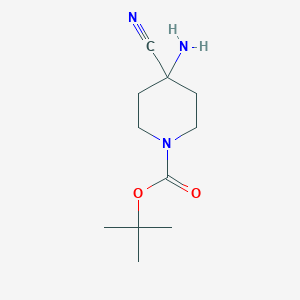

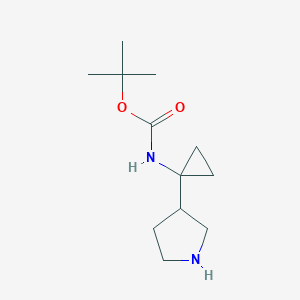

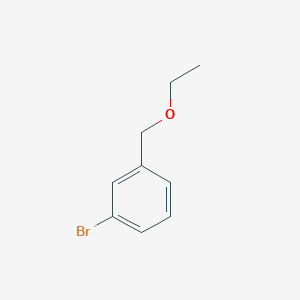

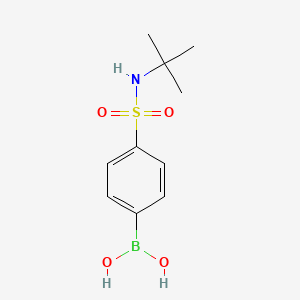

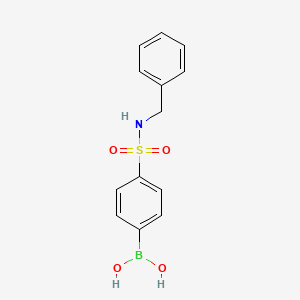

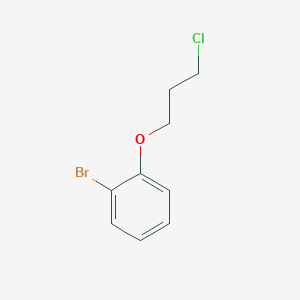

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Methoxy-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B1289110.png)